

# Application Notes & Protocols: Tantalum Silicide (TaSi<sub>2</sub>) for Microelectronic Interconnects

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## Compound of Interest

Compound Name: *Tantalum silicide*

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For Researchers, Scientists, and Microelectronics Professionals

These application notes provide a comprehensive overview of the properties, deposition, and integration of **tantalum silicide** (TaSi<sub>2</sub>) as a low-resistivity interconnect material in microelectronics. Detailed protocols for common fabrication and characterization techniques are included to assist researchers in implementing TaSi<sub>2</sub> in their process flows.

## Application Note: Properties and Advantages of Tantalum Silicide

**Tantalum silicide** (TaSi<sub>2</sub>) is a refractory metal silicide that has been widely adopted in the microelectronics industry, particularly as a key component in "polycide" gate structures. As device dimensions continue to shrink, the high sheet resistance of traditional doped polysilicon interconnects becomes a significant limiting factor for device performance.<sup>[1][2][3]</sup> TaSi<sub>2</sub> offers a compelling solution by providing significantly lower resistivity while maintaining compatibility with standard silicon fabrication processes.<sup>[3][4][5]</sup>

Key advantages of TaSi<sub>2</sub> include:

- Low Resistivity: Annealed TaSi<sub>2</sub> films can achieve resistivities in the range of 35-60  $\mu\Omega\cdot\text{cm}$ , a significant improvement over heavily doped polysilicon.<sup>[5][6][7]</sup>
- High-Temperature Stability: TaSi<sub>2</sub> is thermally stable at temperatures up to 1000°C, making it compatible with high-temperature processing steps like dopant activation anneals.<sup>[4][5][7]</sup>

- **Process Compatibility:** It can be deposited using standard techniques like sputtering and chemical vapor deposition (CVD) and can be patterned using reactive ion etching (RIE).[1][8][9]
- **Good Oxidation Resistance:** When formed over polysilicon, a stable silicon dioxide ( $\text{SiO}_2$ ) layer can be grown on the  $\text{TaSi}_2$  surface during oxidation, which is crucial for device fabrication.[1][6]

$\text{TaSi}_2$  is most commonly used in a polycide structure, which consists of a layer of  $\text{TaSi}_2$  deposited on top of a doped polysilicon layer.[8] This bilayer combines the low sheet resistance of the silicide with the reliable gate oxide interface and work function characteristics of the polysilicon.

## Quantitative Data for Tantalum Silicide

The following tables summarize key quantitative properties of  $\text{TaSi}_2$  relevant to its application in microelectronics.

Table 1: Electrical and Physical Properties of  $\text{TaSi}_2$

Property	Value	Notes
Thin Film Resistivity	35-55 $\mu\Omega\cdot\text{cm}$	After annealing at 800-1000°C. [5][7]
Melting Point	~2200°C	Provides high-temperature stability.[10]
Sintering/Annealing Temp.	800-1000°C	Required to form the low-resistivity crystalline phase.[5][7]
Thermal Stability on Si	Up to ~1000°C	Stable during subsequent high-temperature process steps.[5][7]
Schottky Barrier Height (n-Si)	~0.59 eV	Important for contact resistance.[5][7]

Table 2: Comparison of Common Metal Silicides

Silicide	Thin Film Resistivity ( $\mu\Omega\cdot\text{cm}$ )	Sintering Temperature (°C)	Thermal Stability on Si (°C)
TaSi <sub>2</sub>	35-55	800-1000	~1000
TiSi <sub>2</sub> (C54)	13-16	700-900	~900
WSi <sub>2</sub>	30-70	1000	~1000
CoSi <sub>2</sub>	14-20	600-800	~950
NiSi	14-20	400-600	~650

Data compiled from multiple sources.[\[5\]](#)[\[7\]](#)

## Experimental Protocols

The following sections provide detailed protocols for the deposition and patterning of TaSi<sub>2</sub> films.

### Protocol: TaSi<sub>2</sub> Deposition via DC Magnetron Sputtering

This protocol describes the deposition of a TaSi<sub>2</sub> thin film from a composite target onto a silicon wafer. Sputtering is a widely used physical vapor deposition (PVD) technique for producing high-quality silicide films.[\[1\]](#)[\[11\]](#)

Equipment and Materials:

- DC Magnetron Sputtering System
- High Purity Argon (Ar) Gas
- TaSi<sub>2</sub> Sputtering Target (Nominally stoichiometric)
- Silicon wafers (e.g., p-type, <100> orientation)
- Standard wafer cleaning reagents (e.g., RCA clean)

**Procedure:**

- Wafer Preparation:
  - Perform a standard RCA clean on the silicon wafers to remove organic and inorganic surface contaminants.
  - Optional: Perform a dilute hydrofluoric acid (HF) dip to remove the native oxide layer immediately before loading into the sputtering system.
  - Dry the wafers thoroughly using a nitrogen gun.
- System Preparation:
  - Load the cleaned wafers into the sputtering chamber.
  - Pump the chamber down to a base pressure of  $< 8 \times 10^{-7}$  Torr to minimize contamination.  
[\[1\]](#)
- Deposition:
  - Introduce high-purity Argon (Ar) gas into the chamber.
  - Set the Ar pressure to a working pressure between 5-7 mTorr.  
[\[1\]](#)
  - Apply DC power to the TaSi<sub>2</sub> target to strike the plasma. A typical power might be 90-200 W, depending on the system and desired deposition rate.  
[\[12\]](#)
  - Deposit the TaSi<sub>2</sub> film to the desired thickness. Film thickness is typically controlled by deposition time and is monitored in-situ or calibrated beforehand. Common thicknesses range from 1000 Å to 4000 Å (100 nm to 400 nm).  
[\[1\]](#)  
[\[11\]](#)  
[\[12\]](#)
- Post-Deposition Annealing (Sintering):
  - Transfer the wafers to a tube furnace or rapid thermal processing (RTP) system.
  - Anneal the wafers in a high-purity nitrogen (N<sub>2</sub>) or forming gas ambient.  
[\[1\]](#)  
[\[2\]](#)

- Ramp the temperature to 800-900°C and hold for 30-60 minutes.[1][8] This step is critical for crystallizing the film and achieving low resistivity. The sheet resistance will decrease significantly as the annealing temperature increases.[1][2][11]

## Protocol: TaSi<sub>2</sub> Deposition via Low-Pressure Chemical Vapor Deposition (LPCVD)

LPCVD can also be used to deposit TaSi<sub>2</sub> films, often in the context of creating a polycide stack in a single reactor.[9]

Equipment and Materials:

- LPCVD Reactor Tube
- Tantalum Pentachloride (TaCl<sub>5</sub>) solid source
- Silane (SiH<sub>4</sub>) gas
- Silicon wafers with a pre-deposited polysilicon layer

Procedure:

- Wafer Loading: Load wafers with a polysilicon layer into the LPCVD furnace.
- System Pump/Purge: Evacuate the system to low pressure and heat the reactor to the desired deposition temperature, typically in the range of 190-300°C for some advanced precursors or higher for traditional ones.[13][14]
- Precursor Introduction:
  - Heat the TaCl<sub>5</sub> source to sublimate it and introduce the vapor into the reactor.
  - Simultaneously flow SiH<sub>4</sub> gas into the reactor.
- Deposition: The gases react on the wafer surface to form a **tantalum silicide** film. The chemical reaction is typically:  $2 \text{ TaCl}_5 + 5 \text{ SiH}_4 \rightarrow 2 \text{ TaSi}_2 + 10 \text{ HCl} + 5 \text{ H}_2$  (Simplified)
- Post-Deposition:

- Purge the chamber with an inert gas.
- Perform a post-deposition anneal at  $\geq 850^{\circ}\text{C}$  to stabilize the film and improve its electrical properties, similar to the sputtering protocol.[8]

## Protocol: Patterning of $\text{TaSi}_2$ /Polysilicon Stack via Reactive Ion Etching (RIE)

This protocol outlines the process for defining gate structures from a deposited polycide ( $\text{TaSi}_2$ /Poly-Si) stack.

### Equipment and Materials:

- Wafers with  $\text{TaSi}_2$ /Polysilicon film stack
- Photoresist and standard photolithography tools
- Reactive Ion Etching (RIE) system
- Etchant gases (e.g., chlorine-based or fluorine-based plasma)

### Procedure:

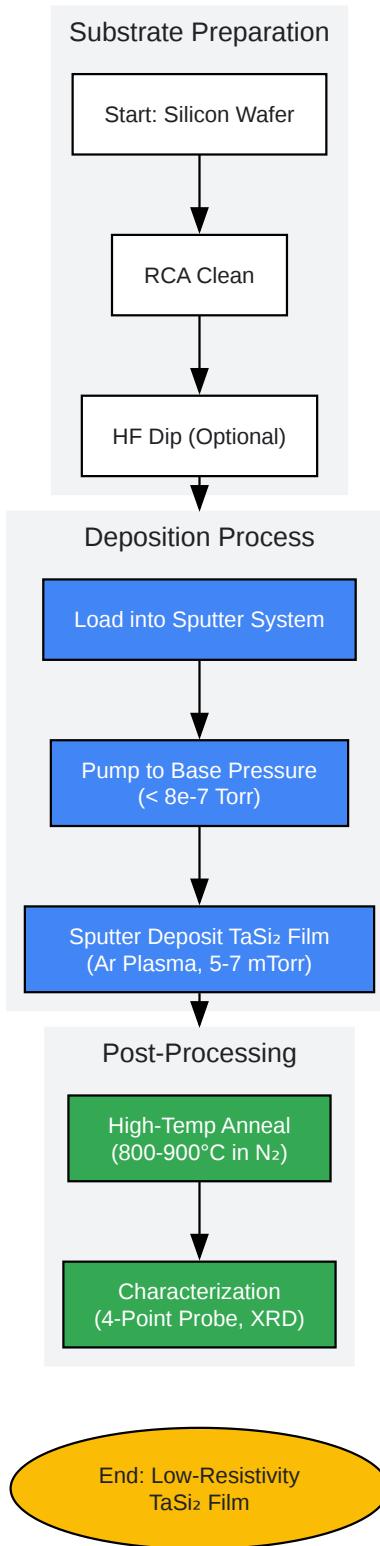
- Photolithography:
  - Spin-coat the wafers with a suitable photoresist.
  - Expose the photoresist using a photomask with the desired gate pattern.
  - Develop the photoresist to create the etch mask, exposing the polycide stack in the areas to be removed.
- Reactive Ion Etching:
  - Place the patterned wafers into the RIE chamber.
  - Perform a two-step etch process. A common approach uses a chlorine or fluorine-based plasma chemistry.

- Step 1 (Silicide Etch): Use a plasma chemistry optimized for etching  $TaSi_2$ .
- Step 2 (Polysilicon Etch): Adjust the gas chemistry to selectively and cleanly etch the underlying polysilicon, stopping on the gate dielectric layer (e.g.,  $SiO_2$ ).
- The composite structure is typically etched using a single reactive ion etching process.[\[8\]](#)

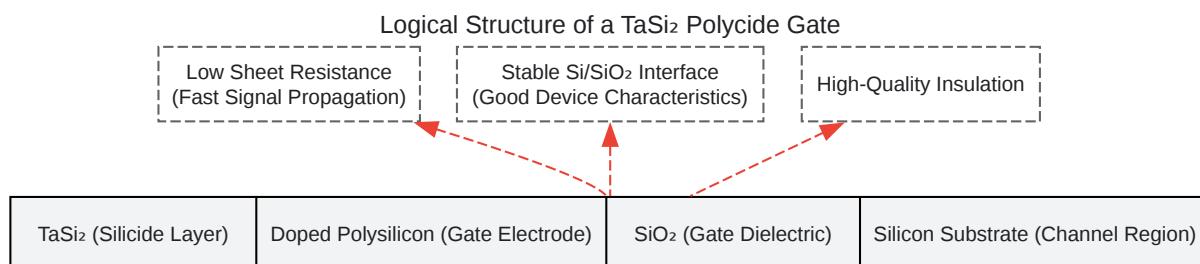
- Post-Etch Cleaning:
  - Perform a plasma ash process to remove the remaining photoresist.
  - Use appropriate wet chemical cleaning steps to remove any etch residues.

## Visualizations: Workflows and Structures

The following diagrams illustrate key processes and structures involving  $TaSi_2$ .

Experimental Workflow for Sputtered TaSi<sub>2</sub> Film Fabrication[Click to download full resolution via product page](#)

Caption: Workflow for TaSi<sub>2</sub> thin film deposition and annealing.



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Caption: Diagram of a  $\text{TaSi}_2$  polycide gate stack structure.

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